4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 4-methylimidazole with 2-(methylsulfanyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Shares a similar core structure but lacks the methyl and methylsulfanyl groups.
Thiazole derivatives: Contain a sulfur and nitrogen heterocycle but differ in the arrangement of atoms and substituents.
Uniqueness
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, enhances its reactivity and potential biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
4-methyl-5-(2-methylsulfanylethyl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-5-6(3-4-11-2)9-7(10)8-5/h3-4H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLBFKQCNATFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N1)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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